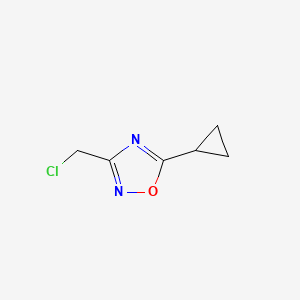

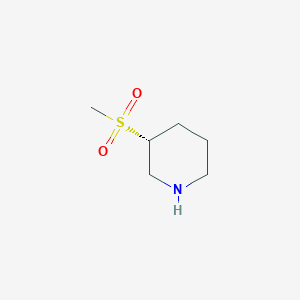

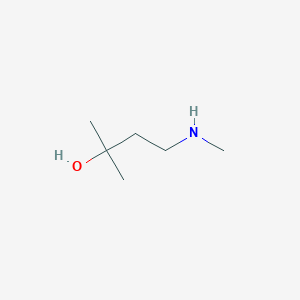

(R)-3-(Methylsulfonyl)piperidine

概要

説明

“®-3-(Methylsulfonyl)piperidine” is a derivative of piperidine . Piperidine is a versatile organic compound that plays an integral role in numerous chemical reactions and industrial processes. It is an organic compound classified under the family of heterocyclic amines .

Synthesis Analysis

The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, Piperidine can also be synthesized from pyridine through a reduction process . A more modern approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .Molecular Structure Analysis

Piperidine’s structural configuration is a six-membered ring with five carbon atoms and one nitrogen atom, often symbolized as (CH2)5NH . The conformational behavior of most types of piperidine-related compounds has been clarified .Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It acts as a strong base for the deprotonation of carbonyl compounds, thereby playing a crucial role in organic synthesis .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .科学的研究の応用

Enantiomeric Separation in Pharmacology : A study on MK-0677, a growth hormone secretagogue, highlights the importance of (R)-3-(Methylsulfonyl)piperidine in enantiomeric separation, which is critical for drug purity and efficacy (Zhou, Trubig, Dovletoglou, & Locke, 1997).

Histamine-3 Receptor Antagonists : Research into 4-alkoxy-[1'-cyclobutyl-spiro(3,4-dihydrobenzopyran-2,4'-piperidine)] analogues as histamine-3 receptor antagonists identified compounds with excellent affinities and pharmacokinetic properties, indicating potential applications in neurology and pharmacology (Becknell et al., 2012).

Liquid Chromatography Applications : The simultaneous enantioseparation of a basic API compound and its neutral intermediate using reversed phase and normal phase liquid chromatography demonstrates the utility of (R)-3-(Methylsulfonyl)piperidine in analytical chemistry (Zhou, Antonucci, Biba, Gong, & Ge, 2010).

Phospholipase A2 Inhibitors : A study on 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides explored their potential as membrane-bound phospholipase A2 inhibitors, indicating therapeutic potential in cardiovascular diseases (Oinuma et al., 1991).

Functionalized Piperidines Synthesis : Research into the conversion of 1,3-Dicarbonyl compounds to functionalized piperidines showcases the role of (R)-3-(Methylsulfonyl)piperidine in organic synthesis and drug design (Khan, Parvin, & Choudhury, 2008).

Growth Hormone Secretagogue Analysis : Analysis of the ESI/MS and MSn data of a growth hormone secretagogue, where (R)-3-(Methylsulfonyl)piperidine is a key component, reveals important information for novel drug analysis (Qin, 2002).

Antibacterial Agents in Agriculture : The synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against tomato plant pathogens demonstrate potential applications in agricultural chemistry (Vinaya et al., 2009).

作用機序

Target of Action

It is known that piperidine derivatives, such as the compound , often target the cholinergic system . This system plays a crucial role in the functioning of the central nervous system (CNS), and its activity is associated with cognitive functions .

Mode of Action

Piperidine derivatives are known to interact with their targets in the cns to bring about changes in the cholinergic system . They often work by inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are responsible for breaking down acetylcholine (ACh), a neurotransmitter. By inhibiting these enzymes, piperidine derivatives increase the concentration of ACh, thereby enhancing cholinergic function .

Biochemical Pathways

The downstream effects of these changes could include alterations in neural signaling and cognitive function .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives are generally studied using noncompartmental analysis (nca), a method used to estimate the key pharmacokinetic parameters of a drug .

Result of Action

This could potentially lead to improvements in cognitive function .

Safety and Hazards

As with many chemical compounds, handling Piperidine requires adherence to specific safety measures. It is a corrosive substance and can cause severe burns and eye damage. In case of skin or eye contact, immediate medical attention is necessary. Additionally, the vapors of Piperidine can cause respiratory irritation .

将来の方向性

There is continued interest in developing cascade processes for the synthesis of key chiral building blocks and bioactive natural products (or analogues) . Piperidine finds applications across a broad spectrum of industries. One of its major uses is as a building block in the synthesis of pharmaceuticals .

特性

IUPAC Name |

(3R)-3-methylsulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10(8,9)6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJLJPZGBKCUKM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801300665 | |

| Record name | (3R)-3-(Methylsulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1234576-83-0 | |

| Record name | (3R)-3-(Methylsulfonyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234576-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-(Methylsulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid](/img/structure/B1416189.png)

![N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine](/img/structure/B1416200.png)

![N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine](/img/structure/B1416210.png)